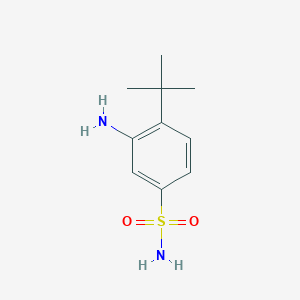

3-Amino-4-tert-butylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-tert-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring. This compound is known for its versatility and is used in various scientific applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-tert-butylbenzenesulfonyl chloride as the starting material.

Reaction Steps: The sulfonyl chloride is first treated with ammonia to form the corresponding amine. This reaction is usually carried out in an aqueous medium at room temperature.

Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or sulfonyl chlorides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Nitro derivatives, sulfonyl chlorides.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

Mecanismo De Acción

Target of Action

It’s worth noting that sulfonamide derivatives, to which this compound belongs, often target enzymes involved in the synthesis of folic acid, which is essential for dna production in bacteria .

Mode of Action

Sulfonamides are generally known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme responsible for this synthesis, thereby obstructing the production of DNA in bacteria .

Biochemical Pathways

As a sulfonamide derivative, it is likely to affect the folic acid synthesis pathway in bacteria .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by interfering with their dna synthesis .

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-4-tert-butylbenzenesulfonamide vary with different dosages in animal models .

Aplicaciones Científicas De Investigación

3-Amino-4-tert-butylbenzenesulfonamide is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a building block for synthesizing more complex organic compounds.

Biology: In biochemical assays to study enzyme activities and protein interactions.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of dyes, pigments, and other chemical products.

Comparación Con Compuestos Similares

4-Amino-N-tert-butylbenzenesulfonamide

N-Butylbenzenesulfonamide

3-Amino-N-(tert-butyl)benzenesulfonamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Amino-4-tert-butylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a tert-butyl-substituted aromatic ring. Its molecular formula is C10H14N2O2S, and the presence of the sulfonamide functional group is significant for its biological activity. The tert-butyl group imparts steric hindrance, influencing the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties . They inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis. This inhibition disrupts the synthesis of folate, essential for nucleic acid production in bacteria.

Table 1: Comparison of Sulfonamides and Their Mechanisms

| Compound | Target Enzyme | Mechanism of Action |

|---|---|---|

| This compound | Dihydropteroate synthase | Competitive inhibition |

| Sulfamethoxazole | Dihydropteroate synthase | Competitive inhibition |

| Sulfanilamide | Dihydropteroate synthase | Competitive inhibition |

Inhibition of Enzymes

Recent studies have indicated that this compound can inhibit various enzymes beyond its antimicrobial effects. For instance, it has been investigated for its potential to inhibit certain bromodomains, which are implicated in cancer progression and inflammation. In vitro assays demonstrated that this compound exhibits selectivity towards specific bromodomain targets, suggesting its utility in developing new therapeutic agents for diseases associated with these proteins .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfonamides highlighted that this compound exhibited significant activity against specific bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, reinforcing its potential as an effective antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the sulfonamide moiety can enhance biological activity. For instance, compounds with additional functional groups adjacent to the sulfonamide group showed improved binding affinity to target enzymes. This insight is crucial for medicinal chemistry efforts aimed at optimizing drug candidates derived from this scaffold .

Propiedades

IUPAC Name |

3-amino-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)8-5-4-7(6-9(8)11)15(12,13)14/h4-6H,11H2,1-3H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXMTVHDWFXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.